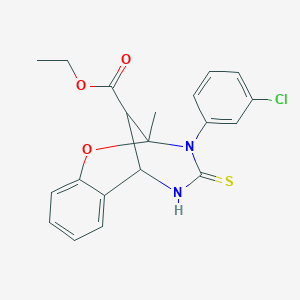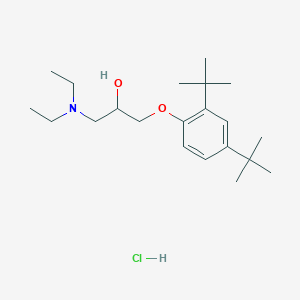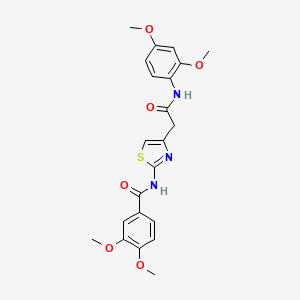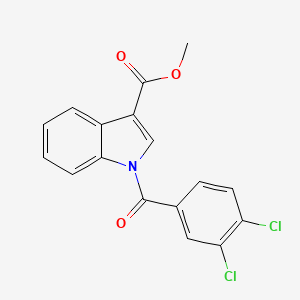
5-(Bromomethyl)-1,4-dimethyl-1H-imidazole hbr
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bromomethyl compounds are generally used as intermediates in organic synthesis . They are typically prepared by the bromination of the corresponding methyl compounds .
Synthesis Analysis
The bromomethylation of thiols, using paraformaldehyde and HBr/AcOH, has been developed, which advantageously minimizes the generation of highly toxic byproducts .Molecular Structure Analysis
The molecular structure of bromomethyl compounds typically consists of a carbon atom bonded to a bromine atom and a methyl group .Chemical Reactions Analysis
Bromomethyl compounds can undergo various chemical reactions. For instance, they can participate in radical bromination reactions . In addition, they can react with alkenes in an addition reaction to form alkyl bromides .Physical And Chemical Properties Analysis
Bromomethyl compounds are typically colorless and nonflammable . They have a tetrahedral shape .Applications De Recherche Scientifique
Weak Interionic Interactions
5-(Bromomethyl)-1,4-dimethyl-1H-imidazole HBr demonstrates weak interionic interactions. This characteristic is significant in the study of molecular structures and interactions, particularly in the field of inorganic chemistry (Kuhn et al., 2004).
Fuel Cell Applications
The compound is involved in the development of imidazolium-type alkaline anion exchange membranes (Im-AAEMs), which are crucial for fuel cell technology. These membranes exhibit improved thermal and chemical stabilities, contributing to the advancement of fuel cell systems (Ran et al., 2012).
Water Oxidation Catalysis
It plays a role in the synthesis of ruthenium complexes used as water oxidation catalysts (WOCs). The research here focuses on how different ligands, including variants of imidazole, affect the catalytic activity of these complexes, which is essential in understanding chemical reactions related to water oxidation (Wang et al., 2012).
Synthesis of Bioreductive Prodrugs
This compound is significant in synthesizing bioreductive prodrugs, such as SN29966, a hypoxia-selective irreversible pan-ErbB inhibitor. This has implications in pharmaceutical chemistry, particularly in the development of targeted cancer therapies (Lu et al., 2013).
Magnetic Relaxation and Photochromic Behavior
The synthesis and study of mononuclear bisthienylethene-cobalt(II) complexes involve this compound. These studies are vital in understanding the slow magnetic relaxation and photochromic behavior of certain materials, which have applications in materials science and nanotechnology (Cao et al., 2015).
Spectroscopic Characterization and Computational Study
Research on imidazole derivatives, including those derived from this compound, involves spectroscopic characterization and computational studies. These studies are crucial in understanding the reactivity and properties of such compounds, with applications in computational chemistry and drug design (Hossain et al., 2018).
Mécanisme D'action
Target of Action
Many imidazole compounds, such as those in the class of immunomodulatory imide drugs (IMiDs), target the protein Cereblon . Cereblon is involved in various cellular processes, including immune response and cell proliferation .
Mode of Action
Imidazole compounds often interact with their targets by binding to them, which can inhibit the target’s function or modulate its activity . The specific interaction and resulting changes would depend on the exact structure of the compound and the target.
Biochemical Pathways
The affected pathways would depend on the specific target of the compound. For example, if the target is a protein involved in a particular signaling pathway, that pathway could be affected .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure and can greatly impact its bioavailability. For example, the compound’s solubility can affect its absorption and distribution in the body .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. This could range from changes in cell signaling to effects on cell growth or survival .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules can influence the compound’s action, efficacy, and stability. For example, certain compounds might be more stable or effective at specific pH levels .
Safety and Hazards
Orientations Futures
Bromomethyl compounds have significant potential in synthetic chemistry, materials science, and environmental studies . They serve as vital intermediates in synthetic routes, and their substitution pattern significantly impacts their subsequent functionalization and properties . Future research may focus on optimizing synthesis conditions and expanding the reactivity scope of bromomethyl compounds .
Propriétés
IUPAC Name |
5-(bromomethyl)-1,4-dimethylimidazole;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2.BrH/c1-5-6(3-7)9(2)4-8-5;/h4H,3H2,1-2H3;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMEGWAIPNNIRRM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C=N1)C)CBr.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10Br2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.97 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-(3-Bicyclo[4.1.0]heptanyl)propan-1-ol](/img/structure/B2952848.png)


![N-(1-(1-(2,3-dimethylphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)-3-methyl-1H-pyrazol-5-yl)-4-fluorobenzamide](/img/structure/B2952853.png)

![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-(2,4-dichlorophenoxy)acetamide](/img/structure/B2952856.png)


![3-(2-ethoxyethyl)-6-(methylsulfonyl)benzo[d]thiazol-2(3H)-imine](/img/structure/B2952861.png)

![N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(thiophen-2-yl)acetamide](/img/structure/B2952865.png)
![2-Chloro-N-[[3,5-dimethyl-1-(2-methylphenyl)pyrazol-4-yl]methyl]acetamide](/img/structure/B2952867.png)
![N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-4-methoxy-N-methylpyrimidin-2-amine](/img/structure/B2952868.png)
